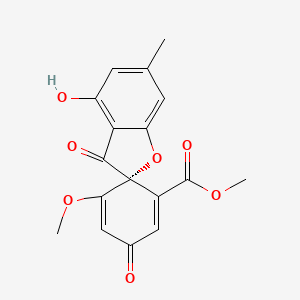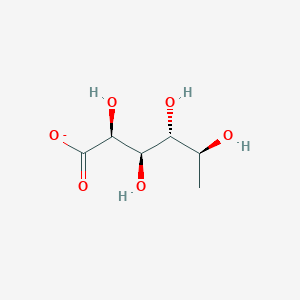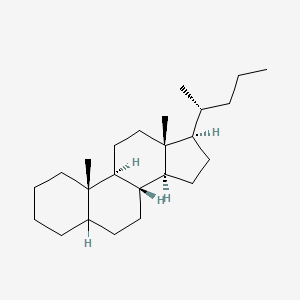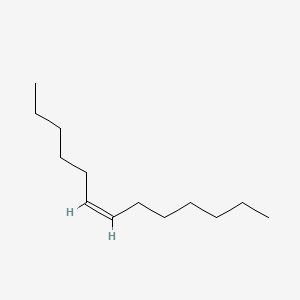
6-Tridecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tridecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. 6-Tridecene is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Tridecene has been primarily detected in saliva.
6-Tridecene is an acyclic olefin.
Wissenschaftliche Forschungsanwendungen
Photodetectors and Electronic Devices
6-Tridecene derivatives are integral in the development of high-performance photodetectors. For example, a study demonstrated the use of a triisopropylsilylethynyl anthracene derivative with extended aromatic groups for enhanced charge transport and photodetection capabilities in photodetectors (Lim et al., 2014).
Gas Chromatography
In gas chromatography, the separation of isomeric n-tridecenes and tetradecenes was explored using high-performance glass capillaries. This research contributes to refining analytical techniques in chromatography (Soják et al., 1982).
Synthesis and Chemical Analysis
6-Tridecene and its derivatives are often synthesized for use in chemical analysis. For instance, the synthesis of a triazole appended pentacenequinone derivative was reported for "turn-on" detection of fluoride ions, demonstrating the compound's utility in chemical sensing applications (Bhalla et al., 2013).
Industrial Applications
In the industrial sector, 6-Tridecene derivatives have been investigated for their potential use. For example, polyamide-6 plastics, which may involve 6-Tridecene derivatives, were studied for their tribological behavior, indicating their potential in industrial applications (Neis et al., 2017).
Eigenschaften
CAS-Nummer |
6508-77-6 |
|---|---|
Produktname |
6-Tridecene |
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
(Z)-tridec-6-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11- |
InChI-Schlüssel |
QHOMPCGOCNNMFK-QBFSEMIESA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCC |
SMILES |
CCCCCCC=CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCC |
Andere CAS-Nummern |
24949-38-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





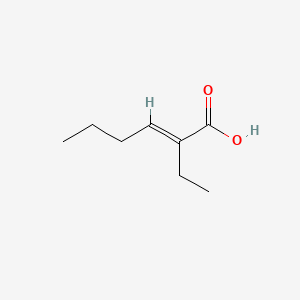
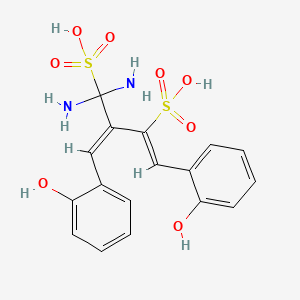
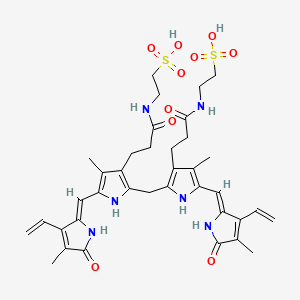
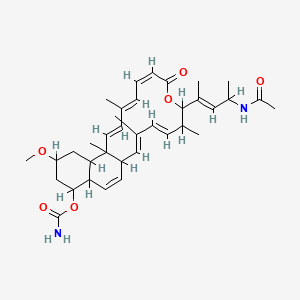
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
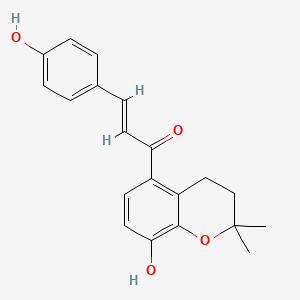
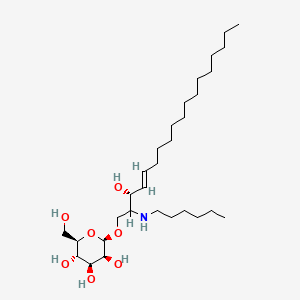
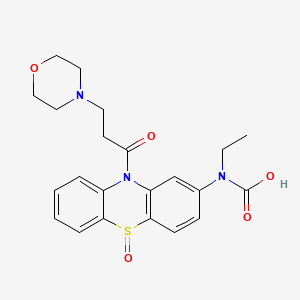
![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)
